1-(3,4-dichlorobenzyl)azepane
CAS No.:
Cat. No.: VC11067410
Molecular Formula: C13H17Cl2N
Molecular Weight: 258.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17Cl2N |
|---|---|
| Molecular Weight | 258.18 g/mol |
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]azepane |
| Standard InChI | InChI=1S/C13H17Cl2N/c14-12-6-5-11(9-13(12)15)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
| Standard InChI Key | HKMNBLISVMJGKY-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | C1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
1-(3,4-Dichlorobenzyl)azepane consists of an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) linked to a 3,4-dichlorophenylmethyl group. The nitrogen atom at position 1 of the azepane ring forms a single bond with the benzyl carbon, while chlorine atoms occupy the meta and para positions on the aromatic ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇Cl₂N |
| Molecular Weight | 258.18 g/mol |
| IUPAC Name | 1-[(3,4-Dichlorophenyl)methyl]azepane |
| SMILES | C1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
| Solubility | 9 µg/mL (predicted) |
| Canonical SMILES | C1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
The presence of two electron-withdrawing chlorine atoms on the benzyl group influences the compound’s electronic distribution, potentially enhancing its interaction with biological targets or altering its reactivity in synthetic pathways.
Synthesis Methodologies
General Azepane Derivatization Strategies
While no published protocols directly describe the synthesis of 1-(3,4-dichlorobenzyl)azepane, analogous compounds provide insight into plausible routes. A common approach involves nucleophilic substitution on preformed azepane rings or cyclization reactions to construct the heterocycle .
Ring-Closure Reactions
Patent CN103601678B details the synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one via a multi-step process involving:
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Formation of 4-(4-chloroanilino)-4-ketobutyric acid through refluxing 4-chloroaniline with succinic anhydride.
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Cyclization using AlCl₃ to yield a tetrahydrobenzazepine diketone intermediate .
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Reduction with sodium borohydride and boron trifluoride to finalize the azepane structure .
Adapting this methodology, 1-(3,4-dichlorobenzyl)azepane could theoretically be synthesized by substituting 4-chloroaniline with 3,4-dichlorobenzylamine and modifying cyclization conditions.
Alkylation of Azepane
The PMC article PMC7744356 demonstrates N-alkylation of piperidin-4-one derivatives using benzyl bromides under basic conditions . Applying this to azepane:
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Azepane reacts with 3,4-dichlorobenzyl bromide in dichloromethane.
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Potassium carbonate facilitates deprotonation, enabling nucleophilic attack at the benzyl carbon .
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Purification via flash chromatography yields the target compound .
Physicochemical Properties
Solubility and Stability
With a solubility of 9 µg/mL, 1-(3,4-dichlorobenzyl)azepane is poorly water-soluble, typical of lipophilic heterocycles. The dichlorobenzyl moiety likely contributes to this characteristic, suggesting formulation challenges for aqueous delivery. Stability data are unavailable, but azepanes generally resist hydrolysis under physiological pH due to their saturated structure.
Spectroscopic Signatures
While experimental NMR or IR spectra for 1-(3,4-dichlorobenzyl)azepane are lacking, related compounds provide reference points:
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¹H NMR: Peaks at δ 2.61–3.79 ppm (azepane ring protons), δ 7.24–7.55 ppm (aromatic protons) .
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¹³C NMR: Signals near 40–50 ppm (azepane carbons), 125–135 ppm (chlorinated aromatic carbons) .
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